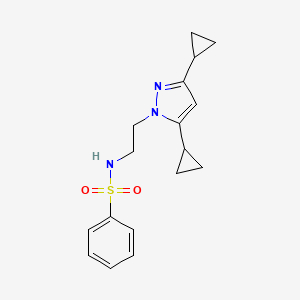

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

説明

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core linked via an ethyl chain to a 3,5-dicyclopropyl-substituted pyrazole ring. The compound’s structure combines a sulfonamide moiety—a hallmark of bioactive molecules with applications in enzymology and medicinal chemistry—with a rigid pyrazole heterocycle modified by cyclopropyl groups. These cyclopropyl substituents are hypothesized to enhance metabolic stability by reducing oxidative degradation, while the ethyl spacer may confer conformational flexibility for target binding .

Benzenesulfonamide derivatives are widely explored for their roles as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents, though the specific biological activity of this compound remains uncharacterized in the provided evidence.

特性

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-23(22,15-4-2-1-3-5-15)18-10-11-20-17(14-8-9-14)12-16(19-20)13-6-7-13/h1-5,12-14,18H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWIEKGZZAJVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been found to target proteins like cyclin-a2 and cyclin-dependent kinase 2.

Mode of Action

Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects. They interact with their targets, leading to changes in the biochemical processes of the cell.

Biochemical Pathways

Sulfonamide-containing 1,5-diarylpyrazole derivatives, a class to which this compound belongs, have been found to block cyclooxygenase-2 (cox-2) in vitro and in vivo. This suggests that the compound may affect inflammatory pathways in the body.

Result of Action

Similar compounds have shown significant biological activities, including antileishmanial and antimalarial activities. This suggests that the compound may have potential therapeutic applications.

生物活性

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanism of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with cyclopropyl groups and a benzenesulfonamide moiety. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 318.39 g/mol.

Target Proteins

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide primarily targets Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play crucial roles in cell cycle regulation and are vital for cell proliferation and growth .

Mode of Action

The interaction with Cyclin-A2 and CDK2 suggests that the compound may inhibit cell cycle progression, particularly at the G1/S transition. This inhibition can lead to reduced cell proliferation, making it a potential candidate for cancer therapy .

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that it effectively inhibited the growth of RKO, PC-3, and HeLa cells with IC50 values ranging from 49.79 µM to 113.70 µM .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These results indicate that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has promising anticancer properties.

Anti-inflammatory Effects

In addition to its anticancer potential, the compound exhibits anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models . This property could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide:

- Cytotoxicity Against Tumor Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on human tumor cell lines, revealing significant activity against multiple cancer types .

- Mechanism of Action Studies : Research indicated that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- In Vivo Efficacy : Preliminary animal studies suggested that these compounds could reduce tumor growth in xenograft models, highlighting their potential for further development into therapeutic agents .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit specific cancer cell lines, suggesting that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may also possess similar properties. The structure-activity relationship (SAR) of pyrazole derivatives often reveals that modifications in the substituents can enhance their biological activity.

Antimicrobial Properties

Many sulfonamide derivatives are known for their antimicrobial activity. The incorporation of the pyrazole ring into sulfonamide structures could potentially enhance their efficacy against various pathogens. A comparative analysis of related compounds has demonstrated that modifications in the chemical structure can lead to improved antimicrobial profiles.

Biological Studies

Enzyme Inhibition

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may act as an inhibitor of certain enzymes involved in disease pathways. For example, sulfonamide compounds are known to inhibit carbonic anhydrase and other key enzymes, which could be beneficial in treating conditions like glaucoma or edema.

Neuroprotective Effects

Research indicates that some pyrazole derivatives exhibit neuroprotective effects, potentially making N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide a candidate for further investigation in neurodegenerative diseases. The ability to modulate neuroinflammation and oxidative stress is crucial for developing effective treatments.

Case Studies and Research Findings

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The following table compares key structural attributes of the target compound with analogous benzenesulfonamide derivatives:

*Estimated based on structural composition.

Key Observations:

- Target Compound vs. Fluorinated Analogs : The absence of fluorine substituents in the target compound distinguishes it from the highly lipophilic, perfluorinated derivatives in . While fluorinated compounds exhibit enhanced membrane permeability, their environmental persistence raises toxicity concerns .

- Heterocyclic Diversity : The pyridazinyl group in ’s compound introduces a planar heterocycle, contrasting with the pyrazole in the target. Pyridazines often engage in hydrogen bonding or π-stacking, which could influence target specificity .

- Steric Effects : The 3,5-dicyclopropyl pyrazole in the target compound provides greater steric hindrance compared to dimethylpyrazole () or linear fluorinated chains (). This may improve selectivity for enzymes with deeper active sites.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide in a research setting?

- Methodological Answer : Synthesis typically involves coupling a benzenesulfonyl chloride derivative with an amine-functionalized pyrazole intermediate. Critical steps include:

- Reagent Selection : Use anhydrous THF and triethylamine as a base to activate the sulfonyl chloride .

- Purification : Monitor reaction progress via TLC and isolate the product using dichloromethane (DCM) extraction, followed by sodium sulfate drying and vacuum concentration .

- Structural Confirmation : Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), as demonstrated for analogous benzenesulfonamides .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton environments (e.g., cyclopropyl and pyrazole protons) and carbon backbone .

- X-ray Crystallography : Resolve crystal packing and stereochemistry, as applied to structurally related 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide .

- HRMS : Confirm molecular weight and isotopic distribution .

Q. How can researchers assess the hydrolytic stability of the cyclopropyl groups under varying pH conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies in buffered solutions (pH 1–13) at elevated temperatures (e.g., 40–60°C).

- Analytical Tools : Monitor degradation via HPLC-UV and LC-MS to identify hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energetics of cyclopropane ring formation or sulfonamide coupling .

- Reaction Path Search : Employ software like GRRM or AFIR to explore alternative pathways and minimize side reactions .

- AI Integration : Implement machine learning (e.g., COMSOL Multiphysics) to simulate reaction kinetics and optimize parameters like temperature and solvent polarity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Control variables such as cell line viability, solvent (DMSO concentration), and incubation time .

- Structural-Activity Relationships (SAR) : Compare bioactivity of analogs (e.g., cyclopropyl vs. methyl substitutions) to identify critical pharmacophores .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate confounding factors (e.g., pH, temperature) and improve reproducibility .

Q. How to design a reactor system for scalable synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Reactor Configuration : Use continuous-flow systems to enhance mass transfer and reduce side reactions, as recommended in CRDC guidelines for reaction engineering .

- Process Control : Implement real-time monitoring (e.g., in-line FTIR) to track cyclopropane stability and adjust parameters dynamically .

- Scale-Up Considerations : Optimize mixing efficiency and thermal gradients using computational fluid dynamics (CFD) simulations .

Q. What methodologies address discrepancies in solubility predictions vs. experimental data for this sulfonamide?

- Methodological Answer :

- Computational Refinement : Recalculate logP values using fragment-based methods (e.g., XLogP3) and compare with experimental octanol-water partitioning .

- Co-Solvency Studies : Test binary solvent systems (e.g., DMSO-water) to improve solubility profiles, guided by Hansen solubility parameters .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。